(1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanamine
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Overview
Description
(1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanamine is an organic compound that features a cyclopropyl group attached to a methanamine moiety, with a 4-bromo-2-fluorobenzyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanamine typically involves the following steps:
Formation of the cyclopropyl ring: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.
Introduction of the 4-bromo-2-fluorobenzyl group: This step involves the use of nucleophilic substitution reactions where a suitable benzyl halide reacts with a nucleophile.
Attachment of the methanamine group: This can be done through reductive amination, where an aldehyde or ketone reacts with ammonia or an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine and fluorine atoms in the benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium iodide (NaI) in acetone for nucleophilic substitution, and electrophiles like bromine (Br₂) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups into the benzyl ring.
Scientific Research Applications
(1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-2-fluorophenyl)methanamine
- (4-Fluoro-3-hydroxyphenyl)boronic acid
- (2-Fluoro-3-methylphenyl)methanamine hydrochloride
Uniqueness
(1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanamine is unique due to its specific combination of a cyclopropyl ring, a methanamine group, and a 4-bromo-2-fluorobenzyl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C11H13BrFN |
---|---|
Molecular Weight |
258.13 g/mol |
IUPAC Name |
[1-[(4-bromo-2-fluorophenyl)methyl]cyclopropyl]methanamine |
InChI |
InChI=1S/C11H13BrFN/c12-9-2-1-8(10(13)5-9)6-11(7-14)3-4-11/h1-2,5H,3-4,6-7,14H2 |
InChI Key |
BRFJEAONQZRDDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=C(C=C(C=C2)Br)F)CN |
Origin of Product |
United States |
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